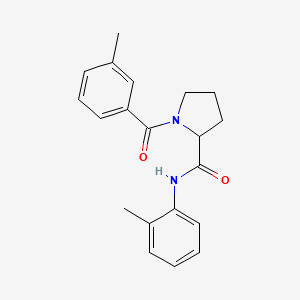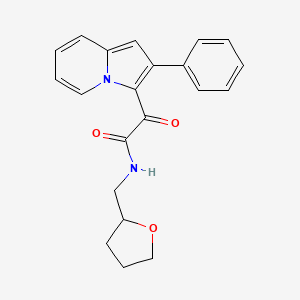![molecular formula C14H16N8OS B6102946 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea](/img/structure/B6102946.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea, also known as PTUPB, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. PTUPB is a urea derivative that exhibits interesting biological properties, making it a promising candidate for further studies.
Mécanisme D'action
The exact mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea is not fully understood, but it is believed to act through various pathways, including the modulation of oxidative stress, apoptosis, and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of reactive oxygen species (ROS) levels, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have vasodilatory effects and to improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea is its versatility in various research fields, making it a potential candidate for multiple studies. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in clinical applications.
Orientations Futures
For N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea research may include further studies on its mechanism of action, toxicity, and potential clinical applications. Additionally, further studies may investigate its potential in other research fields, such as immunology and infectious diseases.
Méthodes De Synthèse
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea can be synthesized through a multistep process involving the reaction of 2-phenylethylamine, thiocarbohydrazide, and potassium hydroxide to form the intermediate 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl chloroformate and sodium azide to produce this compound.
Applications De Recherche Scientifique
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1H-tetrazol-5-yl)ethyl]urea has been studied for its potential in various research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Propriétés
IUPAC Name |
1-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-[1-(2H-tetrazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8OS/c1-9(12-18-21-22-19-12)15-13(23)16-14-20-17-11(24-14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,16,20,23)(H,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJOOAXOBYRQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6102884.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B6102891.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6102920.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indazole-3-carboxamide](/img/structure/B6102932.png)
![4-(1,4-dithiepan-6-ylamino)-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B6102940.png)
![7-(3-methoxybenzyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102951.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102954.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6102955.png)
![methyl 4,5-dimethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6102959.png)
![N-ethyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6102961.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B6102967.png)

